molecular formula C20H14O2 B051581 1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol CAS No. 119053-19-9

1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol

Cat. No. B051581
M. Wt: 286.3 g/mol
InChI Key: RHHOLJYWSMXHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol, also known as Dihydroxydibenzo[a,h]anthracene, is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied for its potential applications in various fields. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.

Mechanism Of Action

The mechanism of action of 1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol is not fully understood, but it is thought to involve the modulation of various signaling pathways and gene expression. This compound has been found to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation, leading to its potential use as an anti-cancer and anti-inflammatory agent.

Biochemical And Physiological Effects

1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the scavenging of free radicals. This compound has also been found to have neuroprotective effects, making it a potential candidate for use in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol in lab experiments is its ability to exhibit a range of biochemical and physiological effects. However, one limitation is the potential toxicity of this compound, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol. One area of interest is the development of new drugs and therapies based on the anti-cancer and anti-inflammatory properties of this compound. Another area of interest is the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol can be achieved through several methods, including the Diels-Alder reaction, Friedel-Crafts alkylation, and Suzuki coupling. The most commonly used method involves the Diels-Alder reaction between anthracene and maleic anhydride, followed by reduction with sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for use in the development of new drugs and therapies.

properties

CAS RN

119053-19-9

Product Name

1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

1,2-dihydrobenzo[j]aceanthrylene-9,10-diol

InChI

InChI=1S/C20H14O2/c21-18-9-8-14-16(20(18)22)7-6-13-15-5-4-11-2-1-3-12(19(11)15)10-17(13)14/h1-3,6-10,21-22H,4-5H2

InChI Key

RHHOLJYWSMXHLL-UHFFFAOYSA-N

SMILES

C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4C=CC(=C5O)O

Canonical SMILES

C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4C=CC(=C5O)O

Origin of Product

United States

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